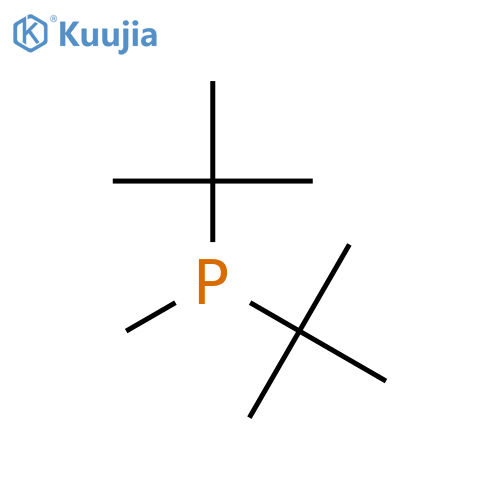Cas no 6002-40-0 (Di-tert-Butylmethylphosphine)

Di-tert-Butylmethylphosphine structure
商品名:Di-tert-Butylmethylphosphine
CAS番号:6002-40-0
MF:C9H21P
メガワット:160.236803770065
MDL:MFCD01634711
CID:502623
Di-tert-Butylmethylphosphine 化学的及び物理的性質
名前と識別子
-
- di-tert-Butyl(methyl)phosphine
- Di-t-butylmethylphosphine
- ditert-butyl(methyl)phosphane
- Phosphine,bis(1,1-dimethylethyl)methyl-
- Di-tert-butylMethylphosphine
- Bis(tert-butyl)methylphosphine
- Methylbis(tert-butyl)phosphine
- Methyldi-tert-butylphosphine
- Di-tert-Butylmethylphosphine
-
- MDL: MFCD01634711
- インチ: InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3
- InChIKey: JURBTQKVGNFPRJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)P(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 160.13800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 88.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.824 g/mL at 25 °C(lit.)
- ふってん: 176 ºC
- フラッシュポイント: 60 ºC
- PSA: 13.59000
- LogP: 3.69510
- かんど: air sensitive
- ようかいせい: 未確定
Di-tert-Butylmethylphosphine セキュリティ情報
- 危険物輸送番号:UN 2845 4.2/PG 1
- WGKドイツ:3
- 危険カテゴリコード: R17;R34
- セキュリティの説明: S16-S26-S45-S36-S37-S39
-
危険物標識:


- リスク用語:R17; R34
Di-tert-Butylmethylphosphine 税関データ
- 税関コード:2901100000
- 税関データ:
中国税関コード:
2901100000概要:
290100000飽和無環状炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
290100000個の飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Di-tert-Butylmethylphosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B703678-50mg |
Di-tert-Butylmethylphosphine |
6002-40-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023251-5g |
Di-tert-Butylmethylphosphine |
6002-40-0 | 98% | 5g |
¥1483 | 2024-05-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | US400-1g |
Di-tert-Butylmethylphosphine |
6002-40-0 | 98% | 1g |
294CNY | 2021-05-10 | |
| abcr | AB130275-5 g |
Di-t-butylmethylphosphine, 98%; . |
6002-40-0 | 98% | 5g |
€309.00 | 2022-03-25 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600483-1g |
Di-tert-Butylmethylphosphine |
6002-40-0 | 98% | 1g |
¥290.0 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023251-1g |
Di-tert-Butylmethylphosphine |
6002-40-0 | 98% | 1g |
¥363 | 2024-05-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115604-1g |
Di-tert-Butylmethylphosphine |
6002-40-0 | 98% | 1g |
¥302.90 | 2023-09-03 | |
| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H89312-1g |
6002-40-0 | 98% | 1g |
¥290.0 | 2023-09-21 | ||
| Cooke Chemical | LN5310046-1g |
Di-tert-butylmethylphosphine |
6002-40-0 | 98% | 1g |
RMB 352.00 | 2023-09-07 | |
| Cooke Chemical | LN5310046-5g |
Di-tert-butylmethylphosphine |
6002-40-0 | 98% | 5g |
RMB 1168.00 | 2023-09-07 |
Di-tert-Butylmethylphosphine 関連文献
-
1. Preparative and proton and phosphorus-31 nuclear magnetic resonance studies on palladium(II) complexes with t-butylphosphinesB. E. Mann,B. L. Shaw,R. M. Slade J. Chem. Soc. A 1971 2976
-
Emmanuelle M. D. Allouche,Sylvain Taillemaud,André B. Charette Chem. Commun. 2017 53 9606
-
3. Some complexes of rhodium(I), rhodium(II), and rhodium(III) containing tertiary t-butylphosphines as ligandsC. Masters,B. L. Shaw J. Chem. Soc. A 1971 3679
-
4. Iridium complexes of tertiary t-butyl- and di-t-butylphosphines including some five-co-ordinate iridium(III) complexes with hydride resonances at τca. 60C. Masters,B. L. Shaw,R. E. Stainbank J. Chem. Soc. Dalton Trans. 1972 664
-
Louis-Charles Campeau,Keith Fagnou Chem. Commun. 2006 1253
6002-40-0 (Di-tert-Butylmethylphosphine) 関連製品
- 13716-12-6(Tri-t-butylphosphine Hexane Solution)
- 51567-05-6(tert-butyldiisopropylphosphine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
atkchemica
(CAS:6002-40-0)Di-tert-Butylmethylphosphine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6002-40-0)二叔丁基甲基膦

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ